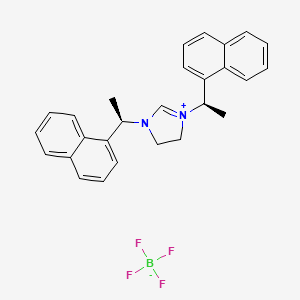
1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of two naphthyl groups attached to the imidazolium core, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting an imidazole derivative with an alkylating agent under controlled conditions. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Attachment of Naphthyl Groups: The naphthyl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of naphthalene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Tetrafluoroborate Salt: The final step involves the conversion of the imidazolium compound to its tetrafluoroborate salt by reacting it with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium core can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyl groups.
Reduction: Reduced imidazolium compounds.
Substitution: Substituted imidazolium salts with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The naphthyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the imidazolium core can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(®-1-(phenyl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(®-1-(benzyl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(®-1-(naphthalen-2-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is unique due to the presence of naphthyl groups at the 1 and 3 positions of the imidazolium core. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly valuable in various scientific research applications.
Propiedades
Fórmula molecular |
C27H27BF4N2 |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C27H27N2.BF4/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;2-1(3,4)5/h3-16,19-21H,17-18H2,1-2H3;/q+1;-1/t20-,21-;/m1./s1 |
Clave InChI |
VYIDGCVFAXSDII-MUCZFFFMSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.C[C@H](C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)[C@H](C)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
[B-](F)(F)(F)F.CC(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


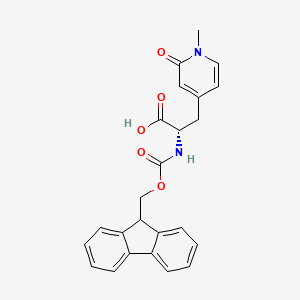


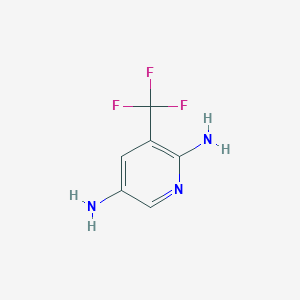
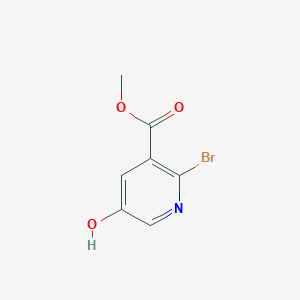

![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
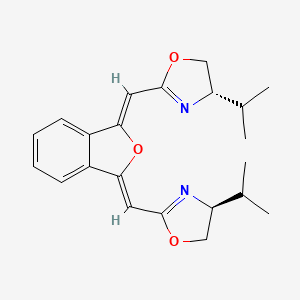

![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)

